2-Phenyl-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride
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Overview
Description
2-Phenyl-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C12H14ClNO2S2. It is known for its diverse applications in scientific research, particularly in the fields of pharmaceuticals, materials science, and catalysis .
Preparation Methods
The synthesis of 2-Phenyl-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride involves several steps. One common method includes the reaction of thiophene-2-sulfonyl chloride with phenylacetonitrile in the presence of a base, followed by reduction and subsequent reaction with hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Phenyl-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
2-Phenyl-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-Phenyl-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. It can modulate biochemical pathways by binding to enzymes or receptors, thereby altering their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-Phenyl-2-(thiophene-2-sulfonyl)ethan-1-amine hydrochloride can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring structure and exhibit similar chemical properties.
Phenylsulfonyl compounds: These compounds have a phenylsulfonyl group and are used in similar applications.
Properties
IUPAC Name |
2-phenyl-2-thiophen-2-ylsulfonylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S2.ClH/c13-9-11(10-5-2-1-3-6-10)17(14,15)12-7-4-8-16-12;/h1-8,11H,9,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGPYOYWJMXSRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)S(=O)(=O)C2=CC=CS2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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